5-(2-(Morpholino)ethyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate
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Overview
Description
5-(2-(Morpholino)ethyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a morpholine ring with a benzoxepine and pyridine moiety, making it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Morpholino)ethyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzoxepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a halogenated phenol and an appropriate alkyne.
Introduction of the Pyridine Moiety: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the pyridine ring to the benzoxepine core.
Attachment of the Morpholino Group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Morpholino)ethyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique structure may find applications in the development of novel materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-(2-(Morpholino)ethyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Benzoxepine Derivatives: Similar compounds with the benzoxepine ring, which may exhibit comparable chemical reactivity and biological properties.
Morpholine Derivatives: Compounds featuring the morpholine ring, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
What sets 5-(2-(Morpholino)ethyl)amino-5,11-dihydro(1)benzoxepino(3,4-b)pyridine 3HCl hydrate apart is its unique combination of structural features, which may confer distinct chemical and biological properties
Properties
CAS No. |
95968-80-2 |
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Molecular Formula |
C19H30ClN3O5 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-amine;trihydrate;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH.3H2O/c1-2-6-18-16(4-1)19(15-5-3-7-20-17(15)14-24-18)21-8-9-22-10-12-23-13-11-22;;;;/h1-7,19,21H,8-14H2;1H;3*1H2 |
InChI Key |
XUVDGVNUGZRIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2C3=C(COC4=CC=CC=C24)N=CC=C3.O.O.O.Cl |
Origin of Product |
United States |
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